Cobalt(II) phosphate octahydrate
Description
Significance and Multifaceted Research Landscape of Cobalt(II) Phosphate (B84403) Systems
Cobalt(II) phosphate, with the chemical formula Co₃(PO₄)₂, is an inorganic compound that has found commercial use as a pigment known as cobalt violet. funcmater.com The hydrated form, specifically Cobalt(II) phosphate octahydrate (Co₃(PO₄)₂·8H₂O), has emerged as a material of considerable scientific interest due to its diverse and promising applications. funcmater.comresearchgate.net The research landscape surrounding cobalt phosphate-based materials is expansive, driven by their low cost, abundance, good stability, high catalytic activity, and favorable redox properties. rsc.org
One of the most prominent areas of investigation is in the field of electrocatalysis, particularly for the oxygen evolution reaction (OER). rsc.org The efficiency of water splitting, a promising technology for large-scale green hydrogen production, is often hindered by the slow kinetics of the OER. rsc.org Cobalt phosphate-based materials have shown great potential as high-performance OER catalysts, addressing this critical challenge in renewable energy technologies. rsc.orgfu-berlin.de
Beyond electrocatalysis, cobalt phosphate systems are being explored for their roles in photocatalysis, supercapacitors, and as anti-parasitic agents. researchgate.netresearchgate.netresearchgate.net For instance, the compound has been investigated for its ability to degrade pollutants like Rhodamine B through a Fenton-like process and has been synthesized into various nanostructures, such as flower-like and plate-like morphologies, to enhance its catalytic performance. researchgate.net In the realm of energy storage, hierarchical structured cobalt phosphate nanoflakes have been employed as electrode materials for supercapacitors. researchgate.net Furthermore, studies have revealed the potential of cobalt phosphate nanoparticles in combating parasites like Acanthamoeba castellanii. researchgate.net
The versatility of cobalt phosphate extends to its use in creating composite materials. For example, combining it with carbon nanofibers has resulted in an efficient catalyst for the hydrogen evolution reaction (HER). frontiersin.org This composite material exhibits enhanced electroactive surface area, high conductivity, and excellent stability, making it a promising alternative to more expensive platinum-based catalysts. frontiersin.org
The following table provides a snapshot of the key research areas and findings related to Cobalt(II) phosphate systems:
Interactive Data Table: Research Applications of Cobalt(II) Phosphate Systems| Research Area | Key Findings | References |
| Oxygen Evolution Reaction (OER) Catalysis | Cobalt phosphate-based materials are effective, low-cost catalysts for water splitting, enhancing the efficiency of green hydrogen production. | rsc.orgfu-berlin.de |
| Photocatalysis | Flower-like and plate-like nanostructures of Co₃(PO₄)₂·8H₂O have been synthesized for the degradation of organic pollutants. | researchgate.net |
| Supercapacitors | Hierarchical cobalt phosphate nanoflakes serve as efficient electrode materials for energy storage applications. | researchgate.net |
| Hydrogen Evolution Reaction (HER) Catalysis | Composites of hydrated cobalt phosphate and carbon nanofibers show excellent stability and performance as HER catalysts. | frontiersin.org |
| Biomedical Applications | Cobalt phosphate nanoparticles have demonstrated anti-parasitic activity against Acanthamoeba castellanii. | researchgate.net |
Overview of Hydrated Cobalt Phosphate Polymorphs in Scientific Inquiry
Cobalt(II) phosphate can exist in various hydrated forms, known as polymorphs, with the octahydrate (Co₃(PO₄)₂·8H₂O) being a well-studied example. funcmater.comresearchgate.net The degree of hydration, or the number of water molecules associated with the cobalt phosphate crystal structure, can significantly influence the material's properties and, consequently, its applications.
This compound crystallizes in the monoclinic system and is isostructural with vivianite, another hydrated metal phosphate. Its structure has been a subject of crystallographic studies to understand the arrangement of atoms and its relation to its physical properties. researchgate.net
The synthesis method plays a crucial role in determining the morphology and crystalline phase of the resulting cobalt phosphate. researchgate.net Techniques such as co-precipitation, hydrothermal methods, and microwave-assisted synthesis have been employed to create different forms of hydrated cobalt phosphates, including nanoflakes and flower-like hierarchical structures. researchgate.netresearchgate.netfrontiersin.org For example, a simple co-precipitation method has been used to synthesize hierarchical Co₃(PO₄)₂ nanoflakes for supercapacitor applications. researchgate.net Similarly, a microwave-assisted method was utilized to produce flower-like and plate-like Co₃(PO₄)₂·8H₂O. researchgate.net
The thermal treatment of hydrated cobalt phosphates, such as the octahydrate, can lead to the formation of anhydrous or less hydrated forms with different particle sizes and crystalline structures. researchgate.net Calcination of Co₃(PO₄)₂·8H₂O at varying temperatures has been shown to produce different sizes of Co₃(PO₄)₂ nanoparticles. researchgate.net This ability to control the physical characteristics through thermal processing further expands the potential applications of these materials.
The study of different cobalt phosphate polymorphs is essential for correlating their structure with their physical and chemical properties, such as ionic conductivity and catalytic activity. researchgate.net Research into various crystalline phases, including those incorporating other cations, continues to be an active area of investigation. researchgate.net
Below is a table summarizing the properties of this compound:
Interactive Data Table: Properties of this compound| Property | Value | References |
| Chemical Formula | Co₃(PO₄)₂·8H₂O | funcmater.comresearchgate.net |
| Molar Mass | 510.859 g/mol | fishersci.ca |
| Appearance | Red to reddish-purple powder | funcmater.com |
| Crystal System | Monoclinic | |
| Density | ~2.769 g/cm³ | fishersci.ca |
| Solubility | Slightly soluble in water, soluble in mineral acids. | fishersci.ca |
Structure
2D Structure
Properties
IUPAC Name |
cobalt(2+);diphosphate;octahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3Co.2H3O4P.8H2O/c;;;2*1-5(2,3)4;;;;;;;;/h;;;2*(H3,1,2,3,4);8*1H2/q3*+2;;;;;;;;;;/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOQSIXJUYVUEMP-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.O.O.O.O.[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Co+2].[Co+2].[Co+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Co3H16O16P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60145582 | |
| Record name | Cobaltous phosphate octahydrate | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
510.87 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10294-50-5 | |
| Record name | Cobaltous phosphate octahydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010294505 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cobaltous phosphate octahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60145582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cobalt phosphate octahydrate | |
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Structural and Morphological Characterization of Cobalt Ii Phosphate Octahydrate
Crystalline Structure Elucidation
The crystalline nature of cobalt(II) phosphate (B84403) octahydrate is a fundamental aspect that governs its physical and chemical properties. Detailed analysis of its crystal system and phase purity provides a foundational understanding of this compound.
X-ray Diffraction (XRD) for Phase Identification and Crystallinity Assessment
X-ray diffraction (XRD) is an indispensable technique for confirming the phase and assessing the crystallinity of cobalt(II) phosphate octahydrate. researchgate.netresearchgate.netresearchgate.netresearchgate.net The XRD pattern of a well-crystallized sample exhibits a series of sharp and intense diffraction peaks, indicating a high degree of crystalline order. researchgate.net The positions and relative intensities of these peaks are unique to the specific crystal structure of this compound and can be matched with standard diffraction data, such as those from the Joint Committee on Powder Diffraction Standards (JCPDS), for phase identification. researchgate.net
The diffraction peaks in the XRD pattern correspond to specific crystallographic planes (hkl) within the monoclinic lattice. The excellent crystallinity, as evidenced by strong and narrow peaks, can enhance the stability of the material in various applications. researchgate.net Conversely, the presence of broad humps in an XRD pattern would suggest an amorphous or poorly crystalline nature. researchgate.net It's important to note that XRD is primarily sensitive to crystalline phases; amorphous components may not be readily detected. The absence of peaks corresponding to other phases confirms the purity of the this compound sample.
| 2θ (degrees) | d-spacing (Å) | (hkl) Indices | Relative Intensity (%) |
|---|---|---|---|
| 10.5 | 8.42 | (110) | 100 |
| 20.9 | 4.25 | (220) | 45 |
| 28.4 | 3.14 | (131) | 60 |
| 31.2 | 2.86 | (400) | 30 |
Morphological Investigations at Multiple Length Scales
The morphology of this compound, from the micro to the nanoscale, plays a critical role in determining its surface area, reactivity, and performance in various applications. Advanced microscopy techniques are employed to visualize and understand these structural features.
Transmission Electron Microscopy (TEM) and High-Resolution TEM (HRTEM) for Nanostructure Analysis
Transmission Electron Microscopy (TEM) and High-Resolution TEM (HRTEM) offer insights into the internal structure and nanoscale features of this compound. researchgate.netresearchgate.net TEM can reveal the size and shape of individual nanoparticles and how they assemble into larger structures. ekb.eg HRTEM provides crystallographic information at the atomic level, allowing for the visualization of lattice fringes and the identification of crystal defects. These techniques are crucial for understanding the fine details of nanostructured morphologies like nanosheets and nanowires.
Control of Morphology: From Nanosheets to Flower-like Architectures
The morphology of this compound can be precisely controlled through various synthesis strategies, leading to a range of fascinating architectures from two-dimensional (2D) nanosheets to complex three-dimensional (3D) flower-like structures. researchgate.netresearchgate.netresearchgate.netresearchgate.net
The formation of these diverse morphologies is often influenced by reaction parameters such as the choice of precursors, solvents, temperature, and the use of structure-directing agents or surfactants. researchgate.netrsc.org For example, a hydrothermal method can yield uniformly distributed sheet-like morphologies. researchgate.net By adjusting the amount of certain reagents, the morphology can be tuned from flower-like to cotton-like structures. rsc.org The self-assembly of nanosheets or nanobelts into hierarchical, flower-like microspheres is a common observation. researchgate.netrsc.org These intricate structures are often formed through the interconnection of smaller building blocks, a process that can be influenced by factors like hydrogen bonding from coordinated water molecules. researchgate.net The ability to tailor the morphology is significant as it directly impacts the material's properties and potential applications.
| Morphology | Synthesis Method | Key Features |
|---|---|---|
| Nanosheets | Hydrothermal | 2D structures with high surface area. |
| Flower-like | Hydrothermal/Precipitation | Hierarchical 3D architectures self-assembled from nanosheets or nanobelts. researchgate.netrsc.org |
| Cotton-like | Hydrothermal | Aggregates of nanobelts, formed by adjusting reagent concentrations. rsc.org |
| Platelet-shaped | Precipitation | Flat, plate-like structures. researchgate.net |
Spectroscopic and Thermal Characterization
The spectroscopic and thermal properties of this compound, Co₃(PO₄)₂·8H₂O, provide critical insights into its molecular structure, bonding, surface chemistry, and thermal stability. A variety of analytical techniques are employed to elucidate these characteristics, each offering a unique perspective on the material's composition and behavior.
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups and analyzing the bonding within this compound. The FT-IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of the phosphate (PO₄³⁻) anions and the water of hydration (H₂O).
The primary vibrational modes of the phosphate group are observed in the spectrum. The symmetric stretching vibration (ν₁) of the P-O bond in the PO₄³⁻ tetrahedron typically appears as a strong band. researchgate.net The antisymmetric stretching vibrations (ν₃) of the PO₄³⁻ group are also prominent and can be seen as a complex set of bands. researchgate.netresearchgate.net Additionally, the bending vibrations of the O-P-O bond, both in-plane (ν₂) and out-of-plane (ν₄), are present at lower wavenumbers. researchgate.netuchicago.edu The presence of multiple bands for what would be a single mode in a free phosphate ion indicates a reduction in symmetry of the phosphate group upon incorporation into the crystal lattice. docbrown.info
The water molecules in the hydrate (B1144303) give rise to distinct absorption bands. A broad band in the high-frequency region (typically 3000-3600 cm⁻¹) is attributed to the O-H stretching vibrations of the water molecules, indicating the presence of hydrogen bonding. fishersci.ca The H-O-H bending vibration of the water molecules is also observed, typically around 1600-1650 cm⁻¹. The presence of new peaks at lower wavenumbers, such as those around 1079 and 560 cm⁻¹, can be indexed to Co–O bending vibrations. fishersci.ca
Table 1: Characteristic FT-IR Bands for this compound and Related Compounds
| Wavenumber (cm⁻¹) | Assignment | Reference |
|---|---|---|
| ~3600 - 3000 | O-H stretching vibrations of H₂O | fishersci.ca |
| ~1650 - 1600 | H-O-H bending vibrations of H₂O | |
| ~1126 - 1024 | ν₃ (antisymmetric stretching) of PO₄³⁻ | researchgate.net |
| ~967 | ν₁ (symmetric stretching) of PO₄³⁻ | researchgate.net |
| ~689 | ν₄ (bending) of PO₄³⁻ | uchicago.edu |
| ~560 | Co-O bending vibrations | fishersci.ca |
Raman spectroscopy serves as a complementary technique to FT-IR for obtaining a vibrational fingerprint of this compound. It is particularly sensitive to the symmetric vibrations of non-polar bonds. The Raman spectrum of Co₃(PO₄)₂·8H₂O is dominated by the vibrational modes of the phosphate group.
The most intense band in the Raman spectrum is typically the symmetric stretching mode (ν₁) of the PO₄³⁻ anion, which appears as a sharp and strong peak. researchgate.net For Co₃(PO₄)₂·8H₂O, Raman peaks around 1000 cm⁻¹ are attributed to the triply degenerate antisymmetric stretching vibrations (ν₃) of the phosphate ligands. The bending modes (ν₂ and ν₄) of the phosphate group are observed at lower frequencies. researchgate.net The positions and splitting of these bands provide information about the local symmetry of the phosphate ions within the crystal structure. The mutual exclusion rule, if applicable, can indicate the presence of a center of symmetry in the crystal structure by comparing the FT-IR and Raman spectra.
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For this compound, XPS is crucial for confirming the oxidation states of the constituent elements.
The XPS survey scan of the compound reveals the presence of cobalt (Co), phosphorus (P), and oxygen (O). High-resolution spectra of the individual elements provide detailed chemical state information.
Cobalt (Co 2p): The Co 2p spectrum exhibits two main peaks, Co 2p₃/₂ and Co 2p₁/₂, due to spin-orbit splitting. For Co₃(PO₄)₂, the Co 2p₃/₂ peak is observed at a binding energy of approximately 785.2 eV, and the Co 2p₁/₂ peak is found around 801.1 eV. The presence of strong satellite peaks accompanying the main peaks is characteristic of the high-spin Co²⁺ state, confirming the +2 oxidation state of cobalt.
Phosphorus (P 2p): The high-resolution spectrum of P 2p shows a single peak at a binding energy of about 136.9 eV. This binding energy is characteristic of phosphorus in the +5 oxidation state, as expected for a phosphate group.
Oxygen (O 1s): The O 1s spectrum is typically broad and can be deconvoluted into multiple components. A major peak around 534.9 eV is attributed to the oxygen atoms in the phosphate (P-O) and hydroxyl groups.
Table 2: XPS Binding Energies for Cobalt(II) Phosphate
| Element | Orbital | Binding Energy (eV) | Inferred Oxidation State | Reference |
|---|---|---|---|---|
| Cobalt | Co 2p₃/₂ | ~785.2 | +2 | |
| Cobalt | Co 2p₁/₂ | ~801.1 | +2 | |
| Phosphorus | P 2p | ~136.9 | +5 | |
| Oxygen | O 1s | ~534.9 | -2 |
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are thermal analysis techniques used to study the thermal stability and decomposition of materials. For this compound, these methods are essential for determining the water content and understanding its dehydration process.
The TGA curve of Co₃(PO₄)₂·8H₂O shows a significant weight loss corresponding to the removal of the eight water molecules of hydration. This dehydration process typically occurs in multiple steps over a temperature range of approximately 120°C to 550°C. The total weight loss observed in the TGA curve can be used to experimentally confirm the number of water molecules in the hydrated formula. For instance, a theoretical weight loss of 28.22% is expected for the complete dehydration of Co₃(PO₄)₂·8H₂O.
The DTA curve, which measures the temperature difference between the sample and a reference, shows endothermic peaks corresponding to each dehydration step. For Co₃(PO₄)₂·8H₂O, DTA peaks have been observed at approximately 152.1°C, 205.2°C, and 213.5°C, aligning with the weight loss steps seen in the TGA. An additional exothermic peak may be observed at a higher temperature (e.g., ~589.1°C), which can be attributed to a phase transition from a low-crystallinity anhydrous Co₃(PO₄)₂ to a more crystalline form. The final product after heating to a sufficiently high temperature (e.g., 700°C) is the anhydrous Cobalt(II) phosphate, Co₃(PO₄)₂.
UV/Vis Diffuse Reflectance Spectroscopy (DRS) is used to investigate the electronic transitions within a material, which in turn provides information about the coordination environment and oxidation state of the metal ions. The color of this compound, typically a violet or pink solid, is a direct result of the electronic transitions of the Co²⁺ ions in the visible region of the electromagnetic spectrum.
The UV/Vis spectrum of Co²⁺ compounds is highly dependent on the coordination geometry of the cobalt ion. In an octahedral environment, such as in the hexaaquacobalt(II) ion [Co(H₂O)₆]²⁺, the Co²⁺ ion typically exhibits an absorption maximum around 540 nm. This absorption corresponds to the d-d electronic transitions of the Co²⁺ ion. Anhydrous Co₃(PO₄)₂ is known to contain cobalt ions in both five-coordinate and six-coordinate (octahedral) sites. The diffuse reflectance spectra of such compounds can show multiple transitions arising from the different coordination environments. The analysis of these spectra, often interpreted using crystal field theory, allows for the characterization of the local coordination of the Co²⁺ ions in the phosphate matrix.
X-ray Absorption Spectroscopy (XAS), which includes both X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), is a powerful tool for probing the local atomic structure and coordination environment of a specific element. For this compound, Co K-edge XAS provides detailed information about the geometry and bonding of the cobalt centers.
The XANES region of the spectrum is sensitive to the oxidation state and coordination geometry of the absorbing atom. The position and features of the absorption edge can be used to confirm the +2 oxidation state of cobalt.
Fundamental Coordination and Electronic Structure of Cobalt Ii Phosphate Octahydrate
Elucidation of Cobalt Coordination Environment (Octahedral vs. Tetrahedral)
The crystal structure of cobalt(II) phosphate (B84403) octahydrate is isostructural with vivianite, Fe₃(PO₄)₂·8H₂O. iucr.org Within this structure, the cobalt(II) ions exhibit two distinct coordination environments. One Co²⁺ ion is located in an octahedral coordination, while the other adopts a tetrahedral geometry. This is a common feature in hydrated cobalt compounds, where the coordination can change from tetrahedral to octahedral upon hydration. acs.orgresearchgate.net The reddish-purple color of the hydrated compound is indicative of octahedrally coordinated Co²⁺, while the anhydrous form is typically blue, corresponding to tetrahedral coordination. libretexts.org
In a related compound, cobalt(II) phosphate tetrahydrate (Co₃(PO₄)₂·4H₂O), a similar phenomenon is observed, with two independent Co²⁺ cations. nih.govresearchgate.net One cation displays a slightly distorted tetrahedral coordination, while the second has a distorted octahedral environment. nih.govresearchgate.netuq.edu.au The anhydrous form, Co₃(PO₄)₂, also features cobalt ions in both octahedral and pentacoordinate sites. wikipedia.org
| Compound | Cobalt(II) Coordination Environments | Reference |
|---|---|---|
| Cobalt(II) phosphate octahydrate (Co₃(PO₄)₂·8H₂O) | Octahedral and Tetrahedral | iucr.orgacs.orgresearchgate.net |
| Cobalt(II) phosphate tetrahydrate (Co₃(PO₄)₂·4H₂O) | Distorted Tetrahedral and Distorted Octahedral | nih.govresearchgate.netuq.edu.au |
| Anhydrous cobalt(II) phosphate (Co₃(PO₄)₂) | Octahedral and Pentacoordinate | wikipedia.org |
Influence of Crystal Water on Structural and Electronic Properties
The presence of coordinated water molecules directly influences the electronic structure of the compound. The interaction between water molecules and the d-orbitals of the cobalt(II) ions is responsible for the characteristic color of the hydrated salt. libretexts.org Removal of this water of crystallization, typically by heating, leads to a change in the coordination environment and a corresponding change in color and electronic properties. libretexts.org Studies on analogous cobalt phosphate hydrates have shown that the presence of crystal water can enhance electrical conductivity and modify the electronic structure, which can be beneficial for applications such as electrocatalysis. acs.org The water molecules in the crystal lattice of crystallohydrates interact with both the cations and anions, influencing the mechanism of dehydration. sworldjournal.com In the wet state, the transformation of amorphous cobalt phosphate to the crystalline octahydrate form is initiated by the diffusion and incorporation of water into the structure. acs.orgresearchgate.net
Analysis of Metal-Oxygen and Phosphate Bonding Interactions
In this compound, the cobalt ions are bonded to oxygen atoms from both the phosphate groups and the water molecules. The phosphate group (PO₄³⁻) acts as a ligand, bridging the cobalt centers. nih.gov In the anhydrous form, Co₃(PO₄)₂, the phosphate anions link the Co²⁺ centers, with Co-O bond distances ranging from 1.97 to 2.25 Å for the five-coordinate site and 2.06 to 2.17 Å for the octahedral site. materialsproject.org The P-O bond distances within the phosphate tetrahedra are in the range of 1.53-1.55 Å. materialsproject.org
In the hydrated structures, the Co-O bond lengths are influenced by whether the oxygen atom belongs to a phosphate group or a water molecule. For six-coordinate cobalt(II) complexes, typical Co-O bond lengths are around 2.1 Å. researchgate.net Theoretical calculations on a cobalt(II) complex have shown Co-N bond lengths varying from 1.873 to 2.063 Å. researchgate.net The phosphate group itself can coordinate to a hydrating water molecule, playing a role in reactions such as water oxidation by acting as a proton deliverer and a source of oxygen. kobe-u.ac.jp
Electronic Conductivity and Band Gap Characteristics
The electronic properties of cobalt(II) phosphate materials are of significant interest for various applications. Anhydrous cobalt(II) phosphate (Co₃(PO₄)₂) is a semiconductor. researchgate.net The electronic band gap of a material is a key parameter determining its electrical conductivity. For the related material Fe₃(PO₄)₂·8H₂O, the electrical conductivity is thermally activated, and the conduction mechanism is related to barrier hopping. researchgate.net
Electrochemical Research Frontiers of Cobalt Ii Phosphate Octahydrate
Energy Storage Applications
Cobalt(II) phosphate (B84403) octahydrate (Co₃(PO₄)₂·8H₂O) has emerged as a significant material in the field of energy storage, demonstrating considerable potential for applications in both supercapacitors and batteries. Its unique structural and electrochemical properties make it a compelling candidate for next-generation energy storage devices.
Supercapacitor Electrode Materials
As an electrode material for supercapacitors, Cobalt(II) phosphate octahydrate exhibits promising characteristics, particularly in the realm of pseudocapacitors. Its ability to undergo fast and reversible Faradaic reactions at the electrode-electrolyte interface allows for high energy storage capacity.
The charge storage mechanism in this compound electrodes is primarily attributed to pseudocapacitance, which arises from reversible redox reactions involving the cobalt ions. mdpi.comnih.gov This Faradaic process allows for a much higher charge storage capability compared to electric double-layer capacitors (EDLCs). The generally accepted redox reaction involves the transition of Co(II) to Co(III). researchgate.net The open framework structure of cobalt phosphate, with its spacious cavities and channels, facilitates ion transport and provides numerous active sites for these redox reactions to occur. researchgate.net
The pseudocapacitive behavior is evident in cyclic voltammetry (CV) curves, which display distinct redox peaks rather than the rectangular shape characteristic of EDLCs. researchgate.net The charge storage process involves both surface-controlled capacitive effects and diffusion-controlled intercalation processes. The contribution of each mechanism can be analyzed using various electrochemical techniques, with studies showing that at high scan rates, the capacitive contribution becomes more dominant. researchgate.net
Significant research efforts have been directed towards enhancing the specific capacitance and cycling stability of this compound electrodes. One effective strategy is the creation of hierarchical nanostructures and composites. For instance, hierarchical 3D flower-like architectures of Co₃(PO₄)₂·8H₂O have demonstrated a specific capacitance of 350 F/g at 1 A/g and remarkable cycling stability, with a capacitance retention of 102% after 1000 cycles. researchgate.net Another study reported that mesoporous nanoparticles of cobalt phosphate achieved an even higher specific capacitance of 1147 F/g. researchgate.net
The formation of composites with conductive materials like reduced graphene oxide (rGO) has also proven beneficial. researchgate.net Furthermore, the crystalline nature of the material plays a crucial role; well-crystallized structures can offer more active sites for Faradaic reactions and improve conductivity. researchgate.netresearchgate.net Calcination of as-synthesized cobalt phosphate nanoflakes, for example, resulted in an increased specific capacitance from 132 to 210 F/g at a scan rate of 10 mV/s. researchgate.net Some research has shown exceptional stability, with 95% retention of the initial specific capacitance after 800 cycles for calcined Co₃(PO₄)₂ nanoflakes. researchgate.net
Electrochemical Performance of this compound-Based Supercapacitors
| Material Morphology/Composite | Specific Capacitance (F/g) | Current Density (A/g) | Cycling Stability (% retention/cycles) | Reference |
|---|---|---|---|---|
| Hierarchical 3D Flower-like Co₃(PO₄)₂·8H₂O | 350 | 1 | 102% / 1000 | researchgate.net |
| Mesoporous Co₃(PO₄)₂ Nanoparticles | 1147 | 0.001 A/cm² | - | researchgate.net |
| Calcined Co₃(PO₄)₂ Nanoflakes | 210 | 0.01 V/s (scan rate) | 95% / 800 | researchgate.net |
| Co₃(PO₄)₂ Nanorod Bundles | 1512 | 0.005 A/cm² | 93% / 2000 | rsc.org |
The morphology and nanostructuring of this compound are critical determinants of its electrochemical performance. researchgate.netrsc.org Different morphologies, such as flower-like structures, nanosheets, nanoflakes, and nanobelts, have been synthesized, each offering distinct advantages. researchgate.netresearchgate.netrsc.org
Hierarchical architectures, like 3D flower-like morphologies assembled from 2D microsheets, provide large, interconnected pore channels that facilitate efficient ion transport to the active sites. researchgate.net This intricate structure maximizes the electrode-electrolyte contact area, leading to enhanced specific capacitance and rate capability. researchgate.net Similarly, the synthesis of nanorod bundles has been shown to deliver an excellent specific charge storage capacity. rsc.org The evolution of morphology can be controlled by adjusting synthesis parameters such as the type of phosphate precursor and the solvent ratio. researchgate.netrsc.org For instance, by varying the amount of hexamethylenetetramine (HMT) during synthesis, the morphology can be tuned from flower-like to cotton-like. researchgate.netrsc.org This control over nanostructuring is a key strategy for optimizing the material's performance for supercapacitor applications.
To bridge the gap between conventional capacitors and batteries, hybrid supercapacitors, also known as asymmetric supercapacitors or supercapatteries, have been developed. These devices typically pair a battery-type Faradaic electrode, such as this compound, with a capacitor-type carbon-based electrode. researchgate.netresearchgate.net
Performance of Hybrid Supercapacitors Utilizing Cobalt(II) Phosphate
| Positive Electrode | Negative Electrode | Energy Density (Wh/kg) | Power Density (kW/kg) | Reference |
|---|---|---|---|---|
| Cobalt Phosphate | Activated Carbon | 43.2 | 5.8 | researchgate.net |
| Co₃(PO₄)₂·8H₂O | Reduced Graphene Oxide (rGO) | 44.8 | 4.8 | researchgate.net |
| Cobalt Manganese Layered Double Hydroxide (B78521) | Activated Carbon | 20.3 | 0.435 | up.ac.za |
| Nano-dendrite structured Cobalt Phosphide (B1233454) | - | 42.4 | 0.8 | nih.gov |
Battery Applications (e.g., Aqueous Rechargeable Zn-Co Batteries)
Beyond supercapacitors, this compound is also being explored as a cathode material for aqueous rechargeable batteries, particularly zinc-ion batteries (ZIBs). Aqueous ZIBs are attractive due to their low cost, high safety, and environmental friendliness.
In a Zn-Co battery system, this compound serves as the cathode where zinc ions are inserted and extracted during the charge-discharge process. A key study demonstrated the construction of an aqueous rechargeable Zn//Co battery using a hierarchical structure of cobalt phosphate octahydrate prepared in situ on nickel foam. researchgate.net This battery exhibited a high energy density of 2.08 mWh/cm² and a peak power density of 96.34 mW/cm². researchgate.net The performance was significantly better than its anhydrous cobalt phosphate counterpart, highlighting the beneficial role of crystal water in the electrode structure. researchgate.net
Furthermore, Cobalt(II) phosphate has been utilized in bifunctional roles in other battery chemistries. For instance, cobalt phosphate nanocrystals loaded on carbon nanosheets have been used as a cathode electrocatalyst in aqueous rechargeable Zn-N₂ batteries for simultaneous ammonia (B1221849) production and power generation. nih.govrsc.orgdoi.org In this system, the cobalt phosphate facilitates the nitrogen reduction reaction (NRR) during discharge. nih.govrsc.org These applications underscore the versatility of this compound in various electrochemical energy storage systems.
Development of Anode and Cathode Materials
The exploration of cobalt phosphate compounds for energy storage is an active area of research, though the direct application of this compound as a primary anode or cathode material in lithium-ion batteries is not as extensively documented as its role in catalysis. However, research indicates its potential in related energy storage applications.
Studies have identified cobalt phosphate as a potential anode material for rechargeable batteries due to its excellent electrochemical redox activity. researchgate.net Specifically, hierarchical 3D architectures of this compound have been synthesized and investigated as supercapacitor electrodes. researchgate.net These structures, composed of interconnected 2D microsheets, provide large pore channels that facilitate ion transport, demonstrating remarkable pseudocapacitive properties. researchgate.net
Strategies for Enhancing Energy Density and Cycle Stability
Enhancing the energy density and cycle stability of electrodes is crucial for advancing battery technology. For this compound, these strategies are primarily demonstrated in its application as a supercapacitor electrode and as a surface coating.
When synthesized into a hierarchical flower-like morphology, this compound exhibits excellent cycling stability as a supercapacitor electrode. Research has shown that such an electrode can exhibit a capacitance increase to 102% of its initial value after 1000 cycles, indicating outstanding stability and activation of the material during cycling. researchgate.net The material demonstrated a good specific capacitance of 350 F/g at a current density of 1 A/g and maintained a capacitance of 227 F/g at a higher current density of 10 A/g. researchgate.net
As a coating material, Cobalt(II) phosphate significantly enhances the stability of other cathodes. A 3 wt.% coating of Co₃(PO₄)₂ on a lithium-rich layered oxide cathode, after annealing, resulted in the best performance in terms of specific capacity, cycle performance, and rate capability. researchgate.net This surface modification helps to inhibit side reactions that typically occur at the electrode-electrolyte interface and reduces the dissolution of transition metal ions, thereby improving the long-term stability and thermal characteristics of the battery. researchgate.net
Electrocatalysis
The most significant research focus for this compound has been in the field of electrocatalysis, where it is recognized as a promising and cost-effective material for catalyzing the Oxygen Evolution Reaction (OER).
Oxygen Evolution Reaction (OER) Electrocatalysis
The performance of this compound as an OER catalyst is highly dependent on its synthesis method, which influences its morphology, surface area, and crystalline structure. Several effective synthesis routes have been developed.
Hydrothermal Synthesis : A low-cost, one-pot hydrothermal method can be used to produce highly active hydrous cobalt phosphate thin films. rsc.orgresearchgate.net By using urea (B33335) as a hydrolyzing agent at 393 K, microflower-like structures composed of microplates can be formed. This morphology provides a high electrochemical surface area (1210 cm⁻²) and leads to excellent OER performance, achieving a current density of 10 mA cm⁻² at a low overpotential of 292 mV with a Tafel slope of 98 mV dec⁻¹ in 1.0 M KOH. rsc.orgresearchgate.net
Wet Chemical Route : A simple wet chemical synthesis can produce porous cobalt phosphate nanoparticles. acs.org These catalysts have demonstrated a low overpotential of 299 mV to reach a current density of 10 mA cm⁻² and show excellent stability over 12 hours of operation in an alkaline medium. acs.org
Electrodeposition : This technique allows for the controlled preparation of amorphous cobalt phosphate (Co-Pi) catalyst films directly onto conductive substrates from a phosphate-buffered solution containing Co²⁺ ions. nih.govresearchgate.net The thickness and properties of the film can be tuned by adjusting the deposition potential and time. researchgate.net
Atomic Layer Deposition (ALD) : ALD offers precise control over the film's chemical composition. acs.org Studies on Co-Pi films synthesized by ALD show that the Co/P ratio is a critical factor for OER activity. A film with a Co/P ratio of 1.6 was found to deliver the best performance, with a current density of 3.9 mA cm⁻² at 1.8 V vs RHE and a Tafel slope of 155 mV/dec. acs.org
| Synthesis Method | Catalyst Morphology | Overpotential @ 10 mA cm⁻² | Tafel Slope (mV dec⁻¹) | Reference |
|---|---|---|---|---|
| Hydrothermal | Microflower-like thin film | 292 mV | 98 | rsc.orgresearchgate.net |
| Wet Chemical | Porous nanoparticles | 299 mV | - | acs.org |
| Atomic Layer Deposition (ALD) | Thin film (Co/P ratio = 1.6) | ~570 mV (at pH 8) | 155 | acs.org |
Understanding the mechanism of OER on cobalt phosphate catalysts is key to designing more efficient materials. Electrokinetic and theoretical studies have provided significant insights.
The reaction is understood to proceed via a mechanism involving the oxidation of cobalt centers. A key finding is the critical role of the phosphate electrolyte, which is not merely a spectator. nih.govstanford.edu Isotope labeling and electrochemical studies suggest that phosphate species in the electrolyte act as a proton acceptor, facilitating the deprotonation of Co(III)-OH to form a highly reactive Co(IV)-O species. nih.govacs.org This is followed by a chemical turnover-limiting step involving the coupling of two oxygen atoms to form the O-O bond. nih.govacs.org
The electrochemical rate law shows an inverse first-order dependence on proton activity (i.e., first-order dependence on pH), confirming that the process is favored in alkaline conditions. nih.govstanford.eduresearchgate.net The reaction is zeroth order with respect to the phosphate concentration for [Pi] ≥ 0.03 M, but in the absence of the phosphate buffer, the catalytic activity is severely diminished, and the Tafel slope increases significantly. nih.govstanford.edu Density Functional Theory (DFT) calculations support this picture, identifying the formation of Co(IV)-oxyl species as the driving force for activating the catalytic mechanism. researchgate.net
To further boost the catalytic performance of cobalt phosphate, researchers have explored strategies involving doping and the formation of composites with conductive materials.
Doping : Introducing other metal ions into the cobalt phosphate structure can modulate its electronic properties and create more active sites. Doping with iron (Fe) has been shown to be an effective strategy. Fe-doped cobalt phosphate, synthesized via electrodeposition or solvothermal methods, exhibits enhanced OER activity due to favorable modification of the electronic properties of the active sites. acs.orgrsc.org Similarly, doping with rare-earth elements like Lanthanum (La) into related cobalt phosphide has been shown to facilitate charge transfer and lower the energy barrier for OER. rsc.org
Composites : The intrinsic electrical conductivity of cobalt phosphate can be a limiting factor. To overcome this, it is often combined with highly conductive materials.
Carbon-based Composites : Graphene oxide (rGO) and carbon nanotubes (CNTs) are excellent support materials. A composite of graphene oxide-wrapped cobalt phosphate hollow nanotubes achieved a very low overpotential of 234 mV at 10 mA/cm². nih.gov The rGO wrap improves charge transfer, while the mixed-valent nature of the cobalt satisfies the Sabatier Principle for an ideal catalyst. nih.gov Likewise, hybrids with N-doped carbon nanotubes show superior ORR/OER bifunctional activity. cjcatal.comacs.org
Other Composites : Creating composites with other transition metals can lead to synergistic effects. Cobalt-nickel phosphate composites have been synthesized, where the ratio of Co to Ni can be tuned to optimize electrocatalytic activity. nih.gov Incorporating phosphate into cobalt silicate (B1173343) hydroxide has also been demonstrated as a successful strategy to enhance OER performance, achieving an overpotential of 309 mV at 10 mA·cm⁻². researchgate.net
| Modification Strategy | Material System | Key Finding / Performance Metric | Reference |
|---|---|---|---|
| Doping | Fe-doped Co₃(PO₄)₂ | Modifies electronic properties for enhanced HER/OER. | acs.org |
| Composite | Graphene Oxide-wrapped Co-Phosphate | Overpotential of 234 mV @ 10 mA/cm². | nih.gov |
| Composite | N-doped Co-Phosphate / CNTs | Superior bifunctional activity for OER and ORR. | acs.org |
| Composite | Co-Ni Phosphate | Tunable Co/Ni ratio to optimize OER activity. | nih.gov |
| Composite | Phosphate-incorporated Co-Silicate Hydroxide | Overpotential of 309 mV @ 10 mA/cm⁻². | researchgate.net |
Hydrogen Evolution Reaction (HER) Electrocatalysis
The electrochemical splitting of water to produce hydrogen gas, known as the hydrogen evolution reaction (HER), is a cornerstone of clean energy technology. The efficiency of this process hinges on the performance of electrocatalysts. While platinum-based catalysts have long been the benchmark, their high cost and scarcity necessitate the development of earth-abundant alternatives. innovationforever.comrsc.org this compound has emerged as a promising candidate in this pursuit.
Development of Non-Precious Metal HER Catalysts
The scientific community is actively researching non-precious transition metals like cobalt, iron, and nickel as cost-effective HER catalysts due to their natural abundance. innovationforever.comrsc.org Cobalt(II) phosphate, in its hydrated form, is a key material in this area. Researchers have devised various strategies to synthesize and enhance the catalytic properties of these materials.
Another strategy involves the synthesis of multi-metal phosphates. A cobalt-iron-phosphate ((Co,Fe)PO4) electrocatalyst was developed for HER in alkaline seawater splitting. mdpi.com This catalyst was synthesized on the surface of a cobalt-iron oxide through a phosphidation-based chemical transformation, demonstrating that modifying the composition can tune the catalytic activity for specific environments. mdpi.com The development of such non-precious metal catalysts is a critical step toward making large-scale hydrogen production from water electrolysis economically viable. innovationforever.com
Insights into HER Activity and Durability
The performance of Cobalt(II) phosphate-based catalysts for the HER is evaluated by key metrics such as overpotential (the extra potential required to drive the reaction), Tafel slope (which gives insight into the reaction mechanism), and long-term durability.
The Co3(PO4)2·8H2O/CNF composite exhibits remarkable HER activity, requiring an overpotential of only 133 mV to achieve a current density of 10 mA/cm², a benchmark for practical applications. frontiersin.org Its Tafel slope of 48 mV/decade suggests a favorable reaction kinetic. frontiersin.org The enhanced performance is attributed to the large electrochemical surface area and facile charge transfer facilitated by the conductive CNF matrix. frontiersin.org
Similarly, the (Co,Fe)PO4 catalyst demonstrates high activity and durability, particularly in the challenging environment of alkaline seawater (1 M KOH + seawater). mdpi.comnih.gov It reaches a current density of 10 mA/cm² at a low overpotential of 137 mV. mdpi.comnih.gov Crucially, this catalyst shows excellent stability, with no noticeable degradation during continuous operation for 72 hours at a high current density of -100 mA/cm². nih.gov
However, the stability of cobalt phosphate materials can be dependent on the operating conditions. Studies on related cobalt phosphides, such as Co2P, show that they can dissolve stoichiometrically in acidic solutions (0.5 M H2SO4) and degrade into hydroxides under alkaline conditions during stability testing. researchgate.net This highlights the importance of both catalyst design and the selection of appropriate electrolytes to ensure long-term operational stability.
| Catalyst | Electrolyte | Overpotential @ 10 mA/cm² (mV) | Tafel Slope (mV/dec) | Durability Test | Reference |
|---|---|---|---|---|---|
| Co3(PO4)2·8H2O/CNF | Not Specified | 133 | 48 | Not Specified | frontiersin.org |
| (Co,Fe)PO4 | 1 M KOH + Seawater | 137 | Not Specified | Stable for 72h @ -100 mA/cm² | mdpi.comnih.gov |
Electrocatalytic Methanol (B129727) Oxidation
Beyond hydrogen evolution, Cobalt(II) phosphate is also being explored as a cost-effective electrocatalyst for the methanol oxidation reaction (MOR). This reaction is fundamental to direct methanol fuel cells (DMFCs), a promising technology for portable power generation.
Research has demonstrated that cobalt phosphate nanospheres, synthesized via a microwave-assisted process, can serve as an efficient electrocatalyst for methanol oxidation in alkaline media. researchgate.net When compared with other nickel- and cobalt-based catalysts, the Co3(PO4)2 nanospheres exhibit superior steady-state specific mass activities for methanol electro-oxidation. researchgate.net This suggests their potential as a viable, low-cost alternative to traditional platinum-based catalysts in DMFCs. researchgate.net
Furthermore, modifying the composition of cobalt phosphate can significantly boost its MOR activity. Iron-doped cobalt phosphate (Fe-CoPO) grown directly on nickel foam has shown excellent performance. sciopen.com This catalyst can deliver a high current density of 100 mA·cm⁻² at a low operating potential of 1.436 V and can operate steadily at this current for 16 hours with a high Faradaic efficiency of 97% for formate (B1220265) production. sciopen.com The enhanced activity is attributed to the electronic effects of iron doping, which inhibits the formation of less active Co4+ species and promotes the Co2+/3+ redox couple crucial for the oxidation process. sciopen.com Other related materials, like hollow cobalt phosphide (CoP) octahedra, also show high electrocatalytic activity for the MOR, outperforming many previously reported metal phosphide catalysts. rsc.org
| Catalyst | Key Finding | Performance Metric | Reference |
|---|---|---|---|
| Co3(PO4)2 Nanospheres | Superior specific mass activity compared to other Ni- and Co-based catalysts in alkaline media. | High steady-state specific activity | researchgate.net |
| Fe-CoPO on Nickel Foam | Achieved high current density at a low potential with excellent stability. | 100 mA·cm⁻² @ 1.436 V; Stable for 16h | sciopen.com |
| Hollow CoP Octahedra | High electrocatalytic activity for MOR, outperforming most metal phosphide catalysts. | High intrinsic catalytic activity | rsc.org |
Catalytic Research Beyond Electrochemistry
Heterogeneous Catalysis in Organic Synthesis
Cobalt catalysis is a burgeoning field in organic synthesis, prized for its cost-effectiveness and unique reactivity compared to precious metals. wiley.comtind.ioprinceton.edu While the specific use of cobalt(II) phosphate (B84403) octahydrate is not extensively documented across all reaction types, the broader family of cobalt(II) compounds serves as a valuable proxy for understanding its potential catalytic functions.
The synthesis of dihydropyrano[c]chromene derivatives, a class of heterocyclic compounds with a range of biological activities, is often accomplished through multi-component reactions. nanobioletters.com Various catalysts have been employed to facilitate this synthesis. While direct application of cobalt(II) phosphate octahydrate is not prominently reported, other cobalt-containing catalysts have been successfully used. For instance, a cobalt-doped iron(III) tartrate complex has been shown to be a water-soluble and reusable catalyst for the one-pot, three-component synthesis of 2-amino-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile derivatives. nanobioletters.com This reaction proceeds efficiently in water via both conventional heating and microwave irradiation, highlighting a green chemistry approach. nanobioletters.com The use of a cobalt-doped catalyst suggests that the Lewis acidic nature of cobalt(II) ions plays a crucial role in activating the substrates and promoting the cyclization cascade. nanobioletters.com
Cobalt-catalyzed C-H activation has become a significant tool for forming carbon-carbon and carbon-heteroatom bonds, offering an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized substrates. researchgate.netrsc.org These reactions often involve Co(II) precursors like cobalt(II) acetate (B1210297) (Co(OAc)₂·4H₂O), which can be oxidized to a higher-valent active species or participate in a Co(II)/Co(III) catalytic cycle. chim.itacs.org
In a representative mechanism, a Co(II) salt is oxidized to a Co(III) species, which then proceeds to activate a C-H bond, often guided by a directing group on the substrate, to form a cobaltacycle intermediate. acs.org This intermediate can then react with a coupling partner, such as an alkyne or alkene, leading to the formation of the desired product through reductive elimination, regenerating the active cobalt catalyst. chim.itacs.org While specific studies detailing the use of cobalt(II) phosphate in these transformations are sparse, the fundamental principles of cobalt's involvement in C-H activation are well-established. rsc.orgresearchgate.net The efficiency of these systems relies on the ability of the cobalt center to shuttle between different oxidation states. researchgate.net
Cobalt compounds are effective catalysts for both hydrogenation and dehydrogenation reactions, which are fundamental processes in organic synthesis. nih.govnih.gov Cobalt(II) complexes, particularly those supported by pincer-type ligands, have been identified as active precatalysts for the hydrogenation of alkenes and ketones, as well as the acceptorless dehydrogenation of alcohols. nih.govrsc.org
For instance, cationic cobalt(II) alkyl complexes can catalyze the hydrogenation of olefins under mild conditions. nih.govacs.org Mechanistic studies suggest that these reactions can proceed through various pathways, sometimes involving metal-ligand cooperation where the ligand actively participates in bond activation. nih.gov In some systems, radical pathways have been identified, which are distinct from classical organometallic mechanisms. nih.govacs.org The versatility of cobalt catalysts also extends to the hydrogenation of CO₂, a reaction of significant interest for converting a greenhouse gas into valuable chemicals. mdpi.com Although specific data on this compound is limited, the general ability of Co(II) species to activate H₂ and facilitate hydride transfer is the key to their catalytic activity in these transformations. nih.govnih.gov
Cobalt-catalyzed cycloaddition reactions, particularly [2+2+2] cycloadditions, are powerful methods for constructing complex cyclic and polycyclic systems from simple unsaturated precursors like alkynes and nitriles. nih.govorganic-chemistry.org These reactions are often initiated by Co(II) complexes, which may be reduced in situ to a catalytically active Co(I) species. acs.org However, there is growing evidence for cycloadditions that proceed through a direct Co(II)-catalyzed mechanism without the need for a pre-reductant. acs.orgacs.org
In a typical Co(I)-catalyzed cycle, the cobalt center coordinates with two alkyne units to form a cobaltacyclopentadiene intermediate. This intermediate then undergoes insertion of a third unsaturated partner (another alkyne, a nitrile, etc.) to form the six-membered ring product and regenerate the catalyst. nih.gov In cases where Co(II) acts as the catalyst, a proposed mechanism involves a Co(II) oxidation state throughout the cyclotrimerization process. acs.org An example of a related catalyst is a Co(II)-substituted α-Keggin-type 12-tungstenphosphate, which has been used for the cycloaddition of CO₂ and epoxides to form cyclic carbonates. researchgate.net
A critical aspect of heterogeneous catalysis is the efficiency, stability, and recyclability of the catalyst, which directly impacts its practical and industrial viability. researchgate.net Cobalt phosphates have demonstrated promising characteristics in this regard, particularly in the context of environmental remediation which often involves organic transformations.
In the degradation of organic dyes, cobalt phosphate (Co₃(PO₄)₂) has been successfully reused multiple times without a significant loss of activity. One study showed that the catalyst could be reused for five cycles, maintaining a removal efficiency of 80% after 60 minutes of reaction. nih.gov The stability of the catalyst was confirmed by XRD analysis, which showed that its crystallinity was preserved after repeated use. nih.gov Similarly, other cobalt-based catalysts have been designed for recyclability. For example, a ligand-free system using cobalt carbonate as a precursor for the alkoxycarbonylation of chloroacetates was recycled 8 times with over 95% product yield maintained. nih.gov These examples underscore the potential for developing robust and reusable catalysts based on cobalt compounds, including phosphates, for various organic synthesis applications.
Table 1: Recyclability of Cobalt Phosphate in Dye Degradation Source: nih.gov
| Recycle Run | Removal Efficiency (%) | Reaction Time (min) |
|---|---|---|
| 1 | ~100 | 60 |
| 2 | >90 | 60 |
| 3 | >85 | 60 |
| 4 | >80 | 60 |
| 5 | 80 | 60 |
Photocatalysis and Environmental Remediation
Photocatalysis using semiconductor materials is a promising advanced oxidation process for environmental remediation, capable of degrading persistent organic pollutants into less harmful substances. nih.govresearchgate.net Cobalt-based materials, including cobalt phosphates and cobalt-containing metal-organic frameworks (MOFs), have emerged as effective photocatalysts. mdpi.com
Cobalt phosphates can act as photocatalysts for the degradation of organic dyes under visible light. nanobioletters.com The mechanism typically involves the generation of electron-hole pairs in the semiconductor material upon light absorption. These charge carriers can then generate highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH), which are powerful oxidizing agents that attack and break down the organic pollutant molecules. researchgate.netbohrium.com
The performance of cobalt-based photocatalysts can be significantly enhanced by creating composites. For example, modifying graphitic carbon nitride (g-C₃N₄) with cobalt phosphate (Co-Pi) has been shown to improve photocatalytic activity for pollutant degradation. researchgate.net Similarly, cobalt-based MOFs, such as ZIF-67, exhibit excellent photocatalytic properties for the degradation of dyes like methylene (B1212753) blue, with efficiencies reaching over 90%. mdpi.com The porous structure of MOFs facilitates the adsorption of pollutants and the accessibility of catalytic sites. Studies on cobalt(II) phenylphenoxides have also demonstrated their effectiveness in the photocatalytic degradation of various organic dyes, with notable reusability for up to six cycles. bohrium.com This activity is often enhanced in the presence of hydrogen peroxide, which acts as an additional source of hydroxyl radicals. bohrium.com
Table 2: Photocatalytic Degradation of Organic Dyes with Cobalt-Based Catalysts Source: nih.govmdpi.combohrium.com
| Catalyst | Pollutant | Degradation Efficiency (%) | Conditions |
|---|---|---|---|
| Cobalt(II) phosphate | Basic Yellow 28 (BY-28) | ~100 | Neutral pH, 60 min |
| Cobalt(II) phenylphenoxide | Malachite Green | 89.7 | Sunlight, with H₂O₂ |
| Cobalt(II) phenylphenoxide | Methyl Orange | 95.0 | Sunlight, with H₂O₂ |
| ZIF-67 (Co-MOF) | Methylene Blue | >90 | Visible light |
Environmental Remediation Via Adsorption
Adsorption of Heavy Metal Ions from Aqueous Solutions
The removal of heavy metal ions, including cobalt(II), from aqueous solutions through adsorption is a widely studied and effective method. nih.govyoutube.com Various materials, both natural and synthetic, have been investigated for their potential as adsorbents. The efficiency of this process is influenced by the physicochemical properties of both the adsorbent and the cobalt ions, as well as the operational conditions of the system. nih.gov
Mechanisms of Cobalt(II) Adsorption (e.g., Ion Exchange)
The adsorption of cobalt(II) onto various materials can occur through several mechanisms, with ion exchange being a prominent process. nih.govnih.gov In this mechanism, cobalt ions in the aqueous phase are exchanged for other ions present on the surface of the adsorbent material. nih.gov For instance, studies have shown that when using materials like sepiolite (B1149698) or certain types of ion-exchange resins, cobalt ions can replace ions such as magnesium from the adsorbent's structure. nih.govresearchgate.net This exchange is driven by the respective affinities of the ions for the adsorbent and their concentrations in the solution.
Structural and elemental analysis of adsorbents before and after cobalt uptake often confirms the involvement of ion exchange. nih.gov For example, energy-dispersive X-ray spectroscopy (EDS) analysis of a hydrolyzed grafted film showed the replacement of potassium ions with cobalt ions after the adsorption process. Furthermore, the rapid initial uptake of cobalt ions observed in some kinetic studies supports the idea of an ion exchange mechanism. Besides ion exchange, other mechanisms like chemical precipitation and surface complexation can also contribute to cobalt removal, particularly at higher pH values where cobalt hydroxide (B78521) species may form. nih.govresearchgate.net
Factors Influencing Adsorption Efficiency
The efficiency of cobalt(II) adsorption is influenced by several key factors, including pH, the presence of other cations (co-cations), and the initial concentration of cobalt ions in the solution. researchgate.netresearchgate.net
pH: The pH of the aqueous solution is a critical parameter. researchgate.netresearchgate.netmdpi.com Generally, the adsorption of positively charged cobalt ions increases as the pH rises. researchgate.netmdpi.com This is because a higher pH leads to a more negatively charged adsorbent surface, which electrostatically attracts the cobalt cations. mdpi.com However, at very high pH levels (typically above 8), the removal of cobalt can also be attributed to the precipitation of cobalt hydroxide, rather than just adsorption. nih.govresearchgate.netmdpi.com Optimal pH ranges for cobalt adsorption have been reported to be between 4 and 8 for various adsorbents. nih.govresearchgate.net
Concentration: The initial concentration of cobalt(II) ions also plays a crucial role. researchgate.nettandfonline.com As the initial cobalt concentration increases, the adsorption capacity of the material generally increases until it reaches a saturation point. tandfonline.comresearchgate.net However, the percentage of cobalt removal efficiency often decreases with an increase in the initial concentration. tandfonline.com This is because at lower concentrations, there are more available active sites on the adsorbent relative to the number of cobalt ions.
Selectivity of Cobalt Uptake in Multicomponent Systems
In real-world scenarios, industrial wastewater often contains a mixture of different heavy metal ions. Therefore, the selectivity of an adsorbent for cobalt(II) in the presence of other cations is a crucial factor for its practical application. researchgate.nettandfonline.com
The selectivity of an adsorbent is determined by the relative affinity of its active sites for different metal ions. mdpi.com For example, in a study involving dicalcium phosphate (B84403) dihydrate (DCPD), the selectivity for cobalt uptake was significantly reduced in the presence of Ca²⁺ ions, suggesting that DCPD would be more effective in treating soft waters with low calcium content. nih.gov In another study with Rhodopseudomonas palustris, the bioaccumulation of cobalt was not significantly affected by the presence of Cu²⁺, Zn²⁺, Cd²⁺, or Mn²⁺. researchgate.nettandfonline.com However, the presence of Ni²⁺ significantly interfered with cobalt uptake, indicating a higher affinity of the bacterial biomass for nickel ions under the tested conditions. researchgate.nettandfonline.com This highlights the importance of understanding the competitive adsorption behavior in multicomponent systems to design effective and selective remediation strategies.
Bioaccumulation of Cobalt(II) by Microorganisms
Bioaccumulation, the uptake of heavy metals by living organisms, presents a promising and environmentally friendly approach for the remediation of cobalt-contaminated wastewater. researchgate.nettandfonline.com Microorganisms, such as the bacterium Rhodopseudomonas palustris, have demonstrated the ability to accumulate significant amounts of cobalt(II) from their environment. researchgate.nettandfonline.comtandfonline.com
Cellular Distribution and Chemical Nature of Bioaccumulated Cobalt
Once cobalt(II) is taken up by microorganisms, it is distributed among different cellular compartments. researchgate.nettandfonline.com In the case of Rhodopseudomonas palustris, studies have shown that a significant portion of the bioaccumulated cobalt is localized in the periplasmic space and the cell membrane, accounting for 57.37% and 27.95% of the total uptake, respectively. researchgate.nettandfonline.comtandfonline.com A smaller percentage is found on the cell surface (5.72%) and in the cytoplasm (8.82%). tandfonline.com
The chemical form of the accumulated cobalt within the cells is also a critical aspect. X-ray diffraction analysis of R. palustris cells exposed to cobalt has revealed that the cobalt ions are predominantly deposited as cobalt(II) phosphate octahydrate . researchgate.nettandfonline.comtandfonline.comdoaj.org This finding is significant as it points to a specific biomineralization process occurring within the bacterium, where the organism actively transforms the soluble cobalt ions into a less soluble, crystalline form. This intracellular precipitation is a key mechanism for cobalt detoxification and accumulation. researchgate.nettandfonline.comtandfonline.com Research using proteomics has also identified the upregulation of proteins involved in phosphate transport, such as the phosphate ABC transporter substrate-binding protein (PSTS), in response to cobalt exposure, further supporting the role of phosphate in the bioaccumulation process. rsc.org
| Cellular Compartment | Percentage of Cobalt(II) Uptake in R. palustris |
| Periplasmic Space | 57.37% |
| Cell Membrane | 27.95% |
| Cytoplasm | 8.82% |
| Cell Surface | 5.72% |
| Data sourced from studies on Rhodopseudomonas palustris. tandfonline.com |
Kinetic Modeling of Bioaccumulation Processes
To understand the rate and mechanism of cobalt(II) bioaccumulation by microorganisms, kinetic models are employed. researchgate.netresearchgate.net These models provide a mathematical description of the uptake process over time. For the bioaccumulation of cobalt by Rhodopseudomonas palustris, the pseudo-second-order kinetic model has been found to provide a good fit to the experimental data. researchgate.nettandfonline.comtandfonline.com
The applicability of the pseudo-second-order model suggests that the rate-limiting step may be chemisorption, involving the sharing or exchange of electrons between the cobalt ions and the functional groups on the surface of the microbial cells. researchgate.net This model is often used to describe adsorption processes that involve chemical bonding between the adsorbate and the adsorbent. researchgate.net The fit of this model to the bioaccumulation of cobalt by R. palustris indicates that the process is not simply passive surface adsorption but involves more complex interactions leading to the formation of this compound within the cells. researchgate.nettandfonline.comtandfonline.com Studies on other microorganisms have also shown that the pseudo-second-order model can effectively describe the kinetics of cobalt bioadsorption. scielo.brresearchgate.net
| Kinetic Model | Applicability to Cobalt(II) Bioaccumulation by R. palustris | R² Value Range |
| Pseudo-second-order | Good fit | 0.9508–0.9913 |
| Data represents the fit of the kinetic model to the removal process. researchgate.nettandfonline.com |
Computational and Theoretical Investigations
Density Functional Theory (DFT) Calculations for Material Properties
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of many-body systems, such as solid-state materials. core.ac.uk It is widely applied to predict geometric, electronic, and magnetic properties of cobalt-containing compounds. scielo.org.zaajol.info
For complex materials like cobalt oxides, standard DFT approaches may not be sufficient. The localized and strongly correlated nature of 3d electrons in cobalt can lead to inaccurate predictions of properties like the band gap and magnetic moment. scielo.org.za To address this, a correction known as the Hubbard U term is often added (DFT+U). whiterose.ac.ukresearchgate.net This method provides a more accurate description by applying an on-site Coulomb interaction to the localized d orbitals. acs.org Studies on cobalt oxides (CoO and Co₃O₄) have shown that by systematically varying the U parameter, a value can be found that yields excellent agreement with experimental data for properties like lattice parameters, bulk moduli, and magnetic moments. scielo.org.zawhiterose.ac.ukresearchgate.net For instance, a U value of 2.5 eV was found to provide the best agreement with experimental results for both Co and CoO. researchgate.net
These computational approaches are used to model fundamental material characteristics. For example, DFT calculations can determine the optimized lattice parameters and bulk modulus, which represents a material's resistance to compression. ajol.inforesearchgate.net Research on various carbonate crystals has demonstrated a linear relationship between cation radius and properties like unit cell volume and metal-oxygen bond distances, a correlation that can be accurately modeled and predicted using DFT. mdpi.com While specific DFT+U studies on Cobalt(II) phosphate (B84403) octahydrate are less common in the literature, the principles established for other cobalt compounds provide a clear framework for how its structural and mechanical properties can be computationally investigated.
Table 1: Comparison of Experimental and DFT+U Calculated Properties for Cobalt Oxides This table illustrates how the DFT+U method is tuned and validated against experimental data for related cobalt compounds, a similar approach would be used for Cobalt(II) phosphate octahydrate.
| Property | Material | Experimental Value | Calculated Value (DFT+U) | U Value (eV) |
| Lattice Parameter | CoO | 4.26 Å | 4.259 - 4.349 Å | 0 - 5 |
| Bulk Modulus | CoO | 181 GPa | 182 GPa | 2.5 |
| Magnetic Moment | Co²⁺ in Co₃O₄ | - | 2.71 µB | 4.4 |
| Band Gap | CoO | 2.60 eV | 2.82 eV | 4.0 |
| Band Gap | Co₃O₄ | 1.6 - 3.0 eV | 1.96 eV | - |
Data sourced from multiple computational studies. scielo.org.zawhiterose.ac.uk
Prediction of Electronic Structure, Band Gap, and Charge Transfer
The electronic structure of a material, which includes the arrangement of its electron energy levels, dictates its electrical and optical properties. DFT calculations are central to predicting this structure. The Density of States (DOS) and Projected Density of States (PDOS) are key outputs from these calculations. stackexchange.comcompmatphys.org The DOS describes the number of available electronic states at each energy level, while the PDOS breaks this down to show the contribution of specific atoms and orbitals (e.g., Co-3d, O-2p, P-3p orbitals). stackexchange.comresearchgate.net
DFT calculations performed on anhydrous cobalt orthophosphate (Co₃(PO₄)₂) reveal its electronic structure, with the Fermi level (the highest energy level occupied by electrons at absolute zero) set as the reference point at 0 eV. researchgate.net Analysis of the PDOS indicates that the valence and conduction bands are primarily composed of Co d orbitals. researchgate.net
A critical parameter derived from the electronic structure is the band gap—the energy difference between the valence band and the conduction band. Standard DFT often underestimates the band gap in materials with localized electrons, such as cobalt compounds. compmatphys.org For example, studies on the related material LiFePO₄ show that while standard DFT predicts a small band gap, more advanced functionals are required to match experimental observations. nih.gov Similarly, for Co₃O₄, standard DFT severely underestimates the band gap, whereas DFT+U calculations provide a value of 1.96 eV, which aligns well with the experimental range of ~1.6 eV. ajol.info
Computational studies can also predict how modifications, such as doping, affect electronic properties. DFT calculations on Ru-tailored hydrous cobalt phosphate showed that the inclusion of ruthenium can increase electrical conductivity. chula.ac.th This enhancement is explained by Bader charge analysis and analysis of the electron density difference, which indicate improved charge transfer capabilities, thereby promoting the material's performance in applications like the oxygen evolution reaction. chula.ac.th
Modeling Thermochemical Properties and Reaction Energetics
Computational methods are highly effective for modeling the thermodynamics of chemical reactions, such as the dehydration of hydrated compounds. DFT can be used to calculate the total energies of reactants and products, from which key thermochemical properties like reaction enthalpies (ΔH) and Gibbs free energies (ΔG) can be derived. arxiv.orgresearchgate.net
This approach is particularly useful for studying the multi-step dehydration of salt hydrates. For a compound like this compound (Co₃(PO₄)₂·8H₂O), the process would involve the sequential removal of water molecules. Theoretical modeling can predict the energy required for each dehydration step. For instance, DFT-based studies on the dehydration of CaCl₂ and MgCl₂ hydrates have successfully calculated the enthalpy changes for each step, showing how the energy required can differ as more water is removed. researchgate.net
The general methodology involves:
Geometry Optimization: The atomic structures of the fully hydrated compound (e.g., Co₃(PO₄)₂·8H₂O), intermediate hydrates, the anhydrous compound (Co₃(PO₄)₂), and a single water molecule are computationally relaxed to find their lowest energy configurations. arxiv.org
Energy Calculation: The total electronic ground state energy for each optimized structure is calculated using DFT. researchgate.net
Enthalpy Calculation: The dehydration enthalpy (ΔH) for a specific step is calculated as: ΔH = [E(dehydrated product) + n * E(H₂O)] - E(hydrated reactant) where 'E' is the total energy of the species and 'n' is the number of water molecules removed. arxiv.orgresearchgate.net
By calculating these energies, researchers can predict the temperature at which dehydration becomes thermodynamically favorable and understand the stability of intermediate hydrated forms. arxiv.org This information is crucial for applications involving thermal energy storage or catalysis where the material may undergo hydration and dehydration cycles. researchgate.net
Table 2: Thermochemical Data Obtainable from DFT Calculations for Dehydration Reactions This table outlines the types of thermodynamic data that can be modeled for the dehydration of a generic metal hydrate (B1144303), M·nH₂O.
| Parameter | Description | Computational Method |
| Ground State Energy | The total electronic energy of a molecule or crystal at its most stable geometric configuration. | Geometry optimization followed by a single-point energy calculation using DFT. arxiv.org |
| Dehydration Enthalpy (ΔH) | The heat absorbed or released during the removal of water molecules at constant pressure. | Calculated from the difference in the ground state energies of products and reactants. researchgate.net |
| Reaction Free Energy (ΔG) | The thermodynamic potential that determines the spontaneity of a reaction, including entropy effects. | Calculated using the formula ΔG = ΔH - TΔS, where entropy (ΔS) is derived from vibrational frequency calculations. arxiv.org |
Simulation of Coordination Environments and Active Sites
The local arrangement of atoms, or coordination environment, around a central metal ion dictates the chemical reactivity and physical properties of a material. Computational simulations, particularly with DFT, allow for detailed investigation of these environments. researchgate.netdiyhpl.us
In cobalt compounds, the Co²⁺ ion is often found in octahedral or tetrahedral coordination with oxygen or other ligands. researchgate.netmaterialsproject.org DFT calculations can optimize the geometry of these coordination complexes, providing precise bond lengths and angles that can be compared with experimental data from techniques like X-ray diffraction. researchgate.net For example, a computational study of a novel Co(II) complex successfully modeled its structure, which consists of [Co(H₂O)₆]²⁺ octahedra, and used Hirshfeld surface analysis to explore the hydrogen bonding network that provides crystal cohesion. researchgate.net
In the case of anhydrous Co₃(PO₄)₂, the crystal structure contains two distinct Co²⁺ sites: one in a distorted trigonal bipyramidal (five-coordinate) environment and another in an octahedral (six-coordinate) environment. materialsproject.org The phosphate groups (PO₄) are tetrahedral. materialsproject.org DFT calculations can model these specific environments to understand their relative stability and electronic properties.
Furthermore, these simulations are critical for identifying and characterizing active sites in catalysts. In a cobalt-phosphate electrocatalyst, X-ray absorption spectroscopy combined with theoretical analysis suggested that phosphate ions are linked to cobalt ions in Co–O–PO₃ motifs. researchgate.net These phosphate groups are thought to play a structural role by binding to the edges of cobalt-oxide fragments, thereby limiting long-range ordering and influencing the catalytic activity. researchgate.net DFT modeling can elucidate how the electronic structure of these specific sites is tuned for catalytic reactions, providing a level of detail that is often inaccessible through experimental methods alone. diyhpl.us
Advanced Materials Science and Engineering with Cobalt Ii Phosphate Systems
Development of Nanocomposites and Hybrid Materials
The performance of cobalt(II) phosphate (B84403) octahydrate in various applications is significantly enhanced through its incorporation into nanocomposites and hybrid materials. By combining it with other functional materials, such as carbonaceous structures and metal oxides, it is possible to create advanced materials with tailored properties for applications like energy storage and catalysis.
Integration with Carbonaceous Materials (e.g., Graphene, Graphene Foam, Carbon Nanotubes)
The integration of cobalt(II) phosphate with highly conductive carbon-based materials like graphene, graphene foam (GF), and carbon nanotubes (CNTs) is a key strategy to improve its electrochemical performance. These carbonaceous materials provide a conductive network that facilitates electron transfer and a large surface area that enhances the accessibility of electrolyte ions to the active material.
Graphene and Graphene Foam: Cobalt phosphate (Co₃(PO₄)₂) and its composites with graphene foam (Co₃(PO₄)₂/GF) have been synthesized using techniques like co-precipitation. researchgate.net In these composites, the graphene foam acts as a conductive scaffold, effectively synergizing with the phosphate material. researchgate.net Research has shown that optimizing the mass loading of graphene foam is crucial for maximizing performance. For instance, a Co₃(PO₄)₂ composite with 20 mg of graphene foam demonstrated a significantly higher gravimetric capacity (57 mAh g⁻¹) compared to pure Co₃(PO₄)₂ (21 mAh g⁻¹) when tested in a supercapacitor setup. researchgate.net This enhancement is attributed to the successful integration of the conductive GF with the Co₃(PO₄)₂ grains, as confirmed by various microscopy and spectroscopy techniques. researchgate.net
| Composite Material | Synthesis Method | Key Finding | Application | Reference |
|---|---|---|---|---|
| Co₃(PO₄)₂/Graphene Foam | Co-precipitation | Gravimetric capacity of 57 mAh g⁻¹, more than double that of pure Co₃(PO₄)₂. | Asymmetric Supercapacitors | researchgate.net |
| Co₃(PO₄)₂·8H₂O/CNF | Hydrothermal | Low overpotential (133 mV) and small Tafel slope (48 mV decade⁻¹) for HER. | Hydrogen Evolution Reaction | jksus.org |
| Co₃(PO₄)₂-NC | - | High surface area (372.32 m²/g) and excellent stability for OER/ORR. | Water Splitting (OER/ORR) | jksus.org |
| MWCNTs/Co₃Fe₄(PO₄)₆ | - | Specific capacity of 3320 C g⁻¹ (3688 F g⁻¹) with 87% stability after 5000 cycles. | Supercapacitors | rsc.org |
Composites with Metal Oxides/Hydroxides
Cobalt(II) phosphate is also combined with various metal oxides and hydroxides to create multifunctional composite materials. These composites leverage the properties of each component to achieve enhanced performance, particularly in catalysis and energy storage. The metal oxides can improve catalytic activity, provide structural stability, or modify the electronic properties of the cobalt phosphate.
For example, composites of zinc oxide and cobalt oxide have been investigated for supercapacitor electrodes. Studies have shown that in an alkaline electrolyte, a heterogeneous ZnO-Co₃O₄ system undergoes structural changes, leading to the formation of cobalt oxide nanoparticles immobilized in the electrode structure. mdpi.com This in-situ formation results in a high specific capacity. mdpi.com While this example focuses on the oxide, the principle of combining cobalt-based compounds with other metal oxides to enhance electrochemical properties is well-established. mdpi.comresearchgate.net
Synergistic Effects in Composite Systems for Enhanced Performance
The primary motivation for creating composite materials with cobalt(II) phosphate is to harness synergistic effects, where the combined performance of the materials is greater than the sum of their individual parts. This is particularly evident in electrochemical applications.
In composites with carbonaceous materials, the high electrical conductivity of the carbon matrix complements the pseudocapacitive or catalytic properties of the cobalt phosphate. researchgate.netrsc.org The carbon network provides pathways for rapid electron transport, while the porous structure ensures efficient ion diffusion, allowing more of the active material to participate in electrochemical reactions. researchgate.netresearchgate.net This synergy leads to higher specific capacitance, better rate capability, and improved cycling stability in supercapacitors. rsc.orgrsc.org For example, the uniform distribution of metal phosphates on the surface of reduced graphene oxide (rGO) enhances electrolyte accessibility and provides conductive spots for faradaic reactions, boosting conductivity and pseudocapacitive behavior. researchgate.net
Similarly, in bimetallic phosphate systems, the combination of different metal ions can lead to enhanced catalytic activity. The presence of multiple oxidation states and numerous phosphorus atoms creates a material with significant potential for energy storage. rsc.org The incorporation of alkali metals alongside the transition metals and phosphate groups can enhance conductivity, increase the electrochemical surface area, and promote mixed valency of the transition metals, all of which contribute to improved electrocatalytic activity. researchgate.net This synergy between the metal and phosphate components is crucial for developing efficient catalysts for reactions like oxygen evolution and reduction. researchgate.net
Solid Solutions and Doped Systems
Modifying the composition of cobalt(II) phosphate through the formation of solid solutions and doping with other cations is a powerful strategy to tune its crystal structure and physicochemical properties. This approach allows for the creation of new materials with enhanced functionalities.
Synthesis and Characterization of Bimetallic Orthophosphates (e.g., Ni-Co, Mn-Co, Zn-Co)
Bimetallic orthophosphates containing cobalt along with nickel, manganese, or zinc have been synthesized to create materials with tailored electrochemical and catalytic properties. These materials are often prepared via methods like co-precipitation, reflux, or sonochemical approaches.
Ni-Co Phosphates: A series of cobalt-nickel phosphate composites have been synthesized using a simple polyalcohol refluxing method. nih.gov These materials are explored as multifunctional electromaterials for supercapacitors and the oxygen evolution reaction (OER). nih.gov The ratio of cobalt to nickel is a critical parameter that influences the material's electroconductivity, structural properties, and the number of active sites. nih.gov Similarly, bimetallic Ni/Mn phosphates have been synthesized by a simple reflux procedure, followed by mixing with carbon nanofibers to enhance their catalytic performance. nih.gov
Mn-Co Phosphates: Manganese-cobalt bimetallic phosphate electrocatalysts have been synthesized on substrates like PANI nanowires for applications in water splitting. researchgate.net Characterization reveals that the morphology and the ratio of Mn³⁺ and Co²⁺/Co³⁺ on the catalyst surface are crucial for enhancing the charge transfer kinetics for both hydrogen and oxygen evolution reactions. researchgate.net Other studies have focused on synthesizing Co-Mn bimetallic catalysts on supports like carbon nanotubes for use in Fischer-Tropsch synthesis, where the addition of Mn was found to influence the catalyst's dispersion and reducibility. researchgate.net
Zn-Co Phosphates: Zinc-substituted cobalt phosphate, ZnCo₂(PO₄)₂, has been investigated as a bifunctional electrocatalyst. acs.org Its monoclinic crystal structure is built from CoO₆ octahedra and distorted CoO₅/ZnO₅ trigonal bipyramids, which are believed to be the source of its catalytic activity. acs.org Ternary metal phosphates involving cobalt, manganese, and zinc have also been prepared using a sonochemical approach for supercapattery devices, with the composition being optimized to achieve the best electrochemical performance. rsc.org
| Bimetallic System | Synthesis Method | Key Characterization Finding | Primary Application | Reference |
|---|---|---|---|---|
| Ni-Co Phosphate | Polyalcohol Reflux | Co/Ni ratio adjusts electroconductivity and active sites. | Supercapacitors, OER | nih.gov |
| Mn-Co Phosphate | Electrodeposition | Hierarchical morphology enhances charge transfer kinetics. | Water Splitting | researchgate.net |
| Zn-Co Phosphate | - | Monoclinic framework with distorted CoO₅/ZnO₅ trigonal bipyramids. | Bifunctional Electrocatalysis (ORR/OER) | acs.org |
| Co-Mn-Zn Phosphate | Sonochemical | Optimized Zn₀.₅₀Co₀.₅₀Mn(PO₄)₂ delivered a specific capacity of 1022.52 C g⁻¹. | Supercapatteries | rsc.org |
Impact of Cationic Substitution on Crystal Structure and Properties
The substitution of Co²⁺ with other cations like Ni²⁺, Mn²⁺, or Zn²⁺ in the phosphate crystal lattice can induce significant changes in the material's structure and its resulting properties. This isomorphic substitution, where one cation replaces another of a similar size, can alter lattice parameters, affect phase stability, and modify electronic and electrochemical behavior without fundamentally changing the primary crystal structure. rsc.org
Structural Impact: Cationic substitution can lead to lattice distortion and changes in unit cell volume. kaist.ac.krnih.gov For instance, in apatites, a related phosphate structure, the substitution of Na⁺ has been associated with an increase in the c-axis spacing and a decrease in the a-axis, while K⁺ substitution caused an increase in both axes. nih.gov The specific site of substitution (e.g., Ca(1) vs. Ca(2) sites in apatite) can also depend on the type and concentration of the substituting cation, which in turn significantly affects the material's mechanical properties. researchgate.net In ZnCo₂(PO₄)₂, the substitution of zinc into the cobalt phosphate lattice leads to a framework with distorted trigonal bipyramidal coordination, which is key to its enhanced catalytic activity. acs.org
Property Impact: The changes in crystal structure directly influence the material's properties. In sodium manganese mixed-anion phosphates, partial substitution of Mn by Co was found to suppress structural distortion during electrochemical cycling, increase the operating voltage, and enhance both cyclability and rate capability for Na-ion batteries. kaist.ac.kr In cobalt ferrite, substituting Mn for Co affects the crystalline size and magnetic properties like saturation magnetization. researchgate.net For electrocatalysts, cationic substitution is a strategy to tune the local coordination environment of the active metal sites, which can create more favorable binding for reactants and lower the overpotential required for reactions. acs.org This demonstrates that cationic substitution is a versatile tool for designing advanced phosphate-based materials with tailored functionalities. kaist.ac.krresearchgate.net
Engineering of Functional Materials
Biomaterials Research and Applications (e.g., Biocements, Bioceramics through Ionic Substitution)
The engineering of functional biomaterials often involves the strategic modification of existing compounds to enhance their performance for specific biological applications. In the realm of bone tissue engineering, calcium phosphate-based materials are widely used due to their chemical similarity to the mineral component of bone. mdpi.comresearchgate.net A key strategy for improving the functionality of these materials is ionic substitution, where ions present in the material's crystal lattice are replaced by other biologically active ions. nih.gov The incorporation of divalent cobalt ions (Co²⁺) into calcium phosphate systems like biocements and bioceramics is a significant area of research, aimed at developing materials with enhanced properties for bone repair and regeneration. nih.govscielo.br
Biocements:
Calcium phosphate cements (CPCs) are valued for their biocompatibility, self-setting ability, and osteoconductivity. researchgate.net However, they often possess limitations such as low mechanical strength. mdpi.comresearchgate.net Ionic substitution is a common method to address these weaknesses and to introduce new therapeutic properties. mdpi.com Cobalt is a particularly interesting doping agent because, at low concentrations, it is a vital element known to induce angiogenesis (the formation of new blood vessels) and osteogenesis (the formation of new bone). scielo.brresearchgate.netresearchgate.net
Research into cobalt-doped brushite cement, a type of CPC, demonstrates the functional impact of this ionic substitution. researchgate.net Brushite cements are formed by mixing a calcium phosphate powder, such as β-tricalcium phosphate (β-TCP), with an acidic phosphate solution. researchgate.net When cobalt is introduced, typically by pre-substituting it into the β-TCP powder, it influences the cement's physical and mechanical properties. researchgate.net
Studies have shown that the addition of cobalt can alter the setting time and compressive strength of brushite cement. For instance, the inclusion of a small amount of cobalt (0.25-0.3 wt.%) can decrease the initial setting time from approximately 3.7 minutes to 2.2 minutes. researchgate.netresearchgate.net However, as the cobalt concentration increases to 1 wt.%, the setting time can increase to around 6.8 minutes. researchgate.netresearchgate.net This is attributed to the dopant stabilizing the crystal structure of the β-TCP, which retards its dissolution during the cement-setting reaction. researchgate.net This stabilization also leads to a dose-dependent decrease in compressive strength. researchgate.netresearchgate.net From a biological standpoint, cobalt-doped brushite cements have been found to be cytocompatible, and the presence of cobalt can help reduce the effects of hypoxia (low oxygen) on gene expression in bone-related cells. researchgate.net
Table 1: Effect of Cobalt (Co) Concentration on the Properties of Brushite Cement
| Co Concentration (wt. %) | Initial Setting Time (min) | Compressive Strength (MPa) |
| 0 | 3.67 ± 0.23 | >1.09 |
| 0.25 | 2.21 ± 0.04 | Not specified |
| 1.0 | 6.80 ± 0.08 | 1.09 ± 0.21 |
Data sourced from studies on cobalt-doped brushite cements. researchgate.netresearchgate.net
Bioceramics:
Bioceramics are ceramic materials specifically designed for use in the body. Cobalt substitution is also explored in the fabrication of bioceramics like β-tricalcium phosphate (β-TCP) and monetite to improve their biological performance. nih.govnih.gov The rationale for incorporating cobalt is its potential to stimulate the synthesis of vascular endothelial growth factor (VEGF), a key signaling protein in angiogenesis. nih.gov The development of new blood vessels is critical for transporting nutrients and cells necessary for successful bone regeneration in a defect site.
In cobalt-substituted β-TCP bioceramics, the addition of Co²⁺ ions has been shown to stabilize the β-TCP phase and confer a strong angiogenic capacity. nih.gov Similarly, cobalt-doped monetite (dicalcium phosphate anhydrous, DCPA) has been synthesized and studied for bone regeneration. nih.govresearchgate.netresearchgate.net Structural analysis confirms that cobalt ions can be incorporated into the monetite crystal lattice. nih.govresearchgate.net In vitro studies with pre-osteoblastic cells show that these cobalt-doped materials are not toxic and can positively influence the expression of genes related to the osteoblastic phenotype, indicating their potential for bone repair. nih.govresearchgate.net The release of cobalt ions from these materials can mimic a hypoxic state, which triggers cellular pathways that promote tissue vascularization and bone cell differentiation. scielo.brresearchgate.net
Furthermore, cobalt can be incorporated into more complex biomaterial systems, such as a coating on other materials. For example, a cobalt-containing calcium phosphate (CoCaP) coating on biomineralized collagen membranes has been shown to induce resorption by osteoclasts, the cells responsible for breaking down bone tissue. nih.gov This resorptive activity is crucial for the remodeling of bone graft substitutes and their integration with native bone. nih.gov
Emerging Research Avenues and Future Directions
Addressing Challenges in Performance and Stability for Practical Applications
A primary focus of current research is to overcome the inherent challenges that limit the practical application of cobalt phosphate-based materials, particularly in high-performance devices like supercapacitors and electrocatalysts. Key challenges include poor conductivity, structural degradation during electrochemical cycling, and ensuring long-term stability.
Researchers are actively exploring several strategies to enhance performance and durability:
Improving Cycling Stability: The volumetric changes that occur during repeated charge-discharge cycles can lead to mechanical stress and degradation of the electrode material. nih.gov For supercapacitors, while materials like cobalt phosphate (B84403) nanorod bundles have shown high initial specific charge storage, maintaining this performance over thousands of cycles is crucial. rsc.org One study on hierarchical cobalt phosphate nanoflakes reported 95% retention of initial specific capacitance after 800 cycles, indicating good but still limited stability for demanding applications. researchgate.net Integrating cobalt phosphate with flexible materials like polyaniline (PANI) has been shown to buffer these volume changes, enhancing the mechanical and cycling stability of the composite electrode. nih.gov
Enhancing Electrical Conductivity: The intrinsically low conductivity of cobalt phosphate hinders efficient charge transport, limiting its rate capability in energy storage devices. To address this, researchers are creating composites with highly conductive materials. For instance, anchoring cobalt phosphate on reduced graphene oxide (rGO) nanosheets dramatically improves electrocatalytic activities. nih.gov Similarly, integrating cobalt phosphate with N,P co-doped graphene aerogels or other carbon-based materials enhances electronic conductivity and provides a hierarchical porous structure beneficial for performance. frontiersin.org
Mitigating Degradation in Catalysis: In electrocatalysis, particularly for the oxygen evolution reaction (OER), maintaining the catalyst's structural integrity under harsh alkaline or acidic conditions is paramount. While cobalt phosphate nanoparticles have demonstrated excellent stability over 12 hours in alkaline media for water oxidation, long-term industrial applications require even greater durability. acs.org Research into the degradation mechanisms suggests that the stability of the cobalt-oxide surface, from which the active catalytic species often forms, is critical. kobe-u.ac.jp Doping the material, for instance with iron, has been shown to yield robust bifunctional catalysts with outstanding durability, capable of operating for over 100 hours. acs.org
The table below summarizes the performance and stability metrics of various cobalt phosphate-based materials from recent studies.
| Material | Application | Key Performance Metric | Stability | Reference |
|---|---|---|---|---|
| Hierarchical Co₃(PO₄)₂ Nanoflakes | Supercapacitor | Specific Capacitance: 210 F/g | 95% capacitance retention after 800 cycles | researchgate.net |
| Co₃(PO₄)₂ Nanorod Bundles | Supercapacitor | Specific Charge Storage: 1512 F/g | Stable for over 2000 cycles | rsc.org |
| Co₃(PO₄)₂ Nanorod Bundles | OER Catalyst | Overpotential: 359 mV @ 30 mA cm⁻² | Stable for 20 hours | rsc.org |
| Fe₀.₄₃Co₂.₅₇(PO₄)₂/Cu | HER/OER Catalyst | Overpotential (HER): 108.1 mV @ 100 mA cm⁻² | Stable for over 100 hours | acs.org |
Deeper Understanding of Fundamental Reaction Mechanisms and Structure-Property Relationships
A fundamental understanding of how cobalt(II) phosphate octahydrate functions at the atomic level is crucial for designing next-generation materials. Research in this area focuses on elucidating reaction pathways and correlating the material's structure with its electrochemical properties.
Elucidating Reaction Mechanisms: The mechanism of water oxidation on cobalt phosphate catalysts is a key area of investigation. Theoretical studies using density functional theory are providing insights into this complex process. For example, it has been proposed that the phosphate group plays a direct role by coordinating with a water molecule and facilitating the formation of an O-O bond on the cobalt-oxide surface. kobe-u.ac.jp This process is spin-dependent and involves the release of electron pairs. kobe-u.ac.jp In-situ techniques are also being employed to probe the electrochemical surface during reactions, such as deriving cobalt phosphate from precursor nanoarrays to create efficient water oxidation catalysts. nih.gov
Investigating Ion Intercalation and Diffusion: For battery and supercapacitor applications, understanding how ions move into and out of the structure is vital. Cobalt phosphates are being explored as electrodes where the charge storage mechanism can involve ion intercalation. researchgate.net The open-framework structures found in some cobalt phosphates, featuring channels and pores, are particularly relevant for facilitating rapid ion diffusion, which is essential for high-rate performance. nih.govresearchgate.net
Exploration of Novel Morphologies and Hierarchical Structures for Optimized Performance
The morphology of a material at the nanoscale can have a profound impact on its performance by influencing surface area, active site exposure, and ion transport pathways. Researchers are designing complex and hierarchical structures of cobalt(II) phosphate to maximize these effects.
Two-Dimensional (2D) Nanosheets: Ultrathin 2D nanosheets provide a very high surface-to-volume ratio, maximizing the number of active sites available for electrochemical reactions. electrochemsci.org Cobalt phosphate hydrate (B1144303) nanosheets synthesized via solvothermal methods have demonstrated excellent electrocatalytic performance for glucose sensing due to their abundant surface active sites. electrochemsci.org
Flower-like and Flake-like Architectures: Self-assembled, three-dimensional (3D) structures composed of smaller nanoscale building blocks are a major focus. Flower-like morphologies, typically formed by the self-assembly of nanosheets, and hierarchical nanoflakes have been successfully synthesized. researchgate.netresearchgate.net These structures prevent the restacking of individual nanosheets and create a porous network that facilitates electrolyte access to the active material, enhancing performance in applications like supercapacitors. researchgate.net
Hierarchical and Open-Framework Structures: Creating 3D hierarchical structures is a key strategy for improving performance. These architectures, such as those resembling self-curled cotton or consisting of nanobelt clusters, offer large surface areas and structural stability. rsc.org The synthesis conditions, including the solvents and reagents used, can be tuned to control the morphological evolution from flower-like nanosheets to cotton-cluster nanobelts, and even to change the phase from the octahydrate to the tetrahydrate form. researchgate.netrsc.org Novel open-framework cobalt phosphates with large, one-dimensional channels have also been prepared, which are promising for applications requiring efficient ion exchange or host-guest chemistry. nih.gov Composites with 3D hierarchical structures, such as cobalt phosphide (B1233454) integrated with reduced graphene oxide, serve as effective templates for creating defect-enriched catalysts with enhanced activity and stability. rsc.org
The table below highlights various morphologies of cobalt phosphate and their synthesis methods.
| Morphology | Synthesis Method | Key Feature | Reference |
|---|---|---|---|
| Rectangular Nanosheets | Mild Solvothermal | High accessible surface area, abundant active sites | electrochemsci.org |
| Flower-like Nanostructures | Co-precipitation | Self-assembly of nanosheets, porous structure | researchgate.net |
| Hierarchical Nanoflakes | Co-precipitation | High number of active surface sites | researchgate.net |
| Cotton-Cluster Nanobelts | One-step Hydrothermal | High aspect ratio, unique self-curled structure | rsc.org |
| 3D Open-Framework | Reaction of amine phosphates with Co²⁺ salts | Large, one-dimensional 16-membered channels | nih.gov |
Towards Sustainable and Scalable Production Methods
As the demand for advanced materials grows, developing production methods that are environmentally friendly, cost-effective, and scalable is a critical research direction.
Green Synthesis Routes: There is a growing effort to move away from harsh chemicals and energy-intensive processes. "Green" synthesis strategies utilize natural and biocompatible materials. For example, researchers have used biomolecules like DNA as both a phosphorus source and a templating agent to prepare cobalt phosphide composites on graphene. mdpi.com Plant extracts, such as from Ocimum sanctum or Hyphaene thebaica, have also been successfully used as reducing and capping agents to produce cobalt-based nanoparticles, offering a cost-effective and non-hazardous alternative to traditional chemical methods. ijcps.orgmdpi.com
Cost-Effective and Simple Chemical Methods: Simple, scalable, and inexpensive synthesis routes are essential for commercial viability. Co-precipitation is a widely used technique that involves the straightforward precipitation of the desired material from a solution of its constituent ions. researchgate.net This method is valued for its simplicity and low cost. researchgate.net Similarly, simple wet chemical routes and one-step hydrothermal methods are being developed for the production of cobalt phosphate nanoparticles and structures with controlled morphologies. acs.orgrsc.org
Scalability for Industrial Application: While many novel synthesis methods are demonstrated at the lab scale, ensuring they can be scaled up for industrial production is a future challenge. Methods like solid-state reactions are common for producing polycrystalline materials, but often require high energy input. researchgate.net Hydrothermal and solvothermal methods, which operate at lower temperatures (e.g., 140-250°C), offer a more energy-efficient alternative that can also provide good control over the final product's quality, including particle size and homogeneity. researchgate.netelectrochemsci.org The development of facile, one-step electrodeposition approaches also points towards scalable methods for fabricating integrated electrodes directly on a substrate. acs.org
Q & A
Q. What are standard laboratory synthesis routes for this compound?
- Answer: A common method involves reacting cobalt(II) salts (e.g., CoCl₂, Co(NO₃)₂) with phosphate sources (e.g., Na₃PO₄, (NH₄)₃PO₄) in aqueous solutions. Example: 3CoCl₂ + 2Na₃PO₄ → Co₃(PO₄)₂ + 6NaCl . Maintain pH ~6–8 and slow crystallization at 25–30°C to favor octahydrate formation over competing hydrates .
Q. What safety protocols are recommended for handling this compound?
- Answer: Use standard PPE (gloves, lab coat, goggles). In case of skin/eye contact, rinse with water for 15 minutes. Avoid inhalation of dust; work in a fume hood if handling powdered forms. No special storage requirements, but label as hazardous waste for disposal .
Advanced Research Questions
Q. How does thermal dehydration affect the structural and electrochemical properties of this compound?
- Answer: Dehydration at 35°C converts the octahydrate to a pentahydrate (Co₃(PO₄)₂·5H₂O), while heating to >100°C yields anhydrous Co₃(PO₄)₂. XRD Rietveld refinement reveals phase transitions to monoclinic or orthorhombic structures, impacting electrochemical performance (e.g., reduced capacitance due to lower surface area) .
Q. What electrochemical mechanisms make this compound viable for supercapacitor electrodes?
- Answer: Its 3D nanostructured morphology (e.g., self-assembled architectures) enhances pseudocapacitance via redox reactions at Co²⁺/Co³⁺ centers. Electrochemical testing in 1M KOH shows specific capacitances up to 250 F/g at 1 A/g. Optimize by controlling nanostructure via hydrothermal synthesis at 120°C for 12 hours .
Q. How can researchers resolve phase impurities in this compound using XRD and spectroscopy?
- Answer: Combine Rietveld refinement of XRD patterns with FTIR/Raman spectroscopy. For example, FTIR peaks at 1050 cm⁻¹ (PO₄³⁻ asymmetric stretching) and 3400 cm⁻¹ (H₂O) confirm hydrate integrity. Impurities like Co(OH)₂ are identified via XRD peaks at 19.5° (2θ) .
Q. What challenges arise in achieving phase-pure this compound during synthesis?
- Answer: Competing hydrate formation (e.g., pentahydrate) is pH- and temperature-dependent. Use stoichiometric excess of phosphate (1.2:1 P:Co) and slow crystallization (<30°C) to suppress impurities. Monitor reaction progress via pH titration and gravimetric analysis .
Q. How does this compound compare structurally to isostructural metal phosphates?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
